2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Description
2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound has a benzamide group attached to the thiadiazole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-6-12-13-10(16-6)11-9(15)7-4-2-3-5-8(7)14/h2-5,14H,1H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCRKESOODFRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970713 | |
| Record name | 2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5538-10-3 | |
| Record name | 2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzoic acid with thiosemicarbazide to form the intermediate this compound. This reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Microwave-assisted synthesis has been explored as a rapid and solvent-free approach to produce thiadiazole derivatives, including this compound . This method offers advantages such as reduced reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. In anticancer applications, the compound has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . The thiadiazole ring is believed to play a crucial role in binding to the active sites of these enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
- 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
Uniqueness
2-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in anticancer research, making it a valuable candidate for further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
